N-(2-Chloro-4-formylphenyl)acetamide
Description
N-(2-Chloro-4-formylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a chlorine atom at the ortho (2nd) position and a formyl (-CHO) group at the para (4th) position. This compound’s unique substituents—chloro (electron-withdrawing) and formyl (electron-withdrawing and reactive)—suggest applications in medicinal chemistry, particularly as a scaffold for synthesizing bioactive molecules or as a ligand in coordination chemistry .
Properties
CAS No. |
475150-60-8 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
N-(2-chloro-4-formylphenyl)acetamide |
InChI |
InChI=1S/C9H8ClNO2/c1-6(13)11-9-3-2-7(5-12)4-8(9)10/h2-5H,1H3,(H,11,13) |
InChI Key |
QYQIJIARQRPZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Positioning and Electronic Effects
Chloro-Substituted Analogs
- N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4 in ): Substituents: 3-Cl, 4-OH on phenyl.
- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide ():
Formyl-Containing Analogs
- N-(3-Chloro-4-methylphenyl)-2-(2-formylphenoxy)acetamide (): Substituents: 3-Cl, 4-CH3 on phenyl; formyl group on a phenoxy side chain.
- 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide (): Substituents: 2-Cl, 4-CHO on phenoxy; 2-Cl on phenyl. Dual chloro and formyl groups enhance electrophilicity, possibly improving interactions with nucleophilic residues in enzyme active sites .
Anti-Cancer Activity
- Quinazoline sulfonyl-acetamides (Compounds 38–40 in ): Substituents: Methoxyphenyl + quinazoline sulfonyl. These derivatives exhibit IC50 values in the nanomolar range against HCT-116, MCF-7, and PC-3 cancer cell lines. The sulfonyl group enhances solubility and target affinity compared to the formyl group in the target compound .
Enzyme Inhibition
- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (): Substituents: 4-Cl on phenyl; 2,6-Cl on adjacent phenyl. The absence of a formyl group may reduce reactivity but improve metabolic stability .
Antimicrobial Activity
- Benzo[d]thiazole sulfonyl-piperazinyl acetamides (Compounds 47–50 in ):
- Substituents: Thiazole/chloropyridinyl + piperazinyl sulfonyl.
- These derivatives show broad-spectrum activity against gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). The sulfonyl-piperazine moiety likely contributes to membrane disruption, a mechanism distinct from formyl-containing analogs .
Crystallographic and Physicochemical Properties
Crystal Packing and Hydrogen Bonding
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ():
- Meta-Substituted Trichloro-acetamides (): Electron-withdrawing groups (e.g., Cl, NO2) at meta positions reduce symmetry, leading to varied crystal systems (monoclinic vs. orthorhombic). The target compound’s ortho-chloro and para-formyl substituents may similarly influence packing efficiency .
Solubility and Reactivity
- However, the formyl group’s electrophilicity may render the compound prone to nucleophilic attacks, limiting stability in biological environments .
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